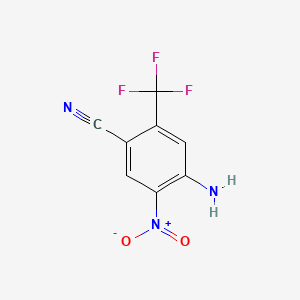

4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality 4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-5-nitro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-2-6(13)7(14(15)16)1-4(5)3-12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUHABIDZGASAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure and Bonding of 5-Nitro-2-(trifluoromethyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C8H4F3N3O2 predominantly identifies 5-Nitro-2-(trifluoromethyl)-1H-benzimidazole , a heterocyclic compound of significant interest in medicinal chemistry and materials science. This guide provides an in-depth analysis of its molecular structure, elucidated through crystallographic and spectroscopic methods. We explore the nuanced aspects of its chemical bonding, focusing on the profound electronic influence of its trifluoromethyl and nitro substituents. These groups synergistically modulate the molecule's properties, impacting its reactivity, intermolecular interactions, and biological activity. Detailed protocols for its synthesis and characterization are presented, offering a practical framework for researchers. The guide culminates in a discussion of its relevance in drug development, contextualizing its structural features within the principles of modern medicinal chemistry.

Introduction: Identifying the Core Scaffold

The benzimidazole scaffold is a privileged structure in drug discovery, known for a wide array of biological activities including antimicrobial, antiviral, and antihypertensive effects.[1][2][3] The specific isomer, 5-Nitro-2-(trifluoromethyl)-1H-benzimidazole (CAS 327-19-5), enhances this core with two powerful electron-withdrawing groups, creating a molecule with unique physicochemical properties.[4] The strategic placement of the trifluoromethyl (CF3) group at the 2-position and the nitro (NO2) group at the 5-position dramatically influences the electron density distribution across the benzimidazole ring system, which is fundamental to its chemical behavior and interaction with biological targets.

Elucidation of Molecular Structure

A definitive understanding of a molecule's three-dimensional arrangement is paramount. For 5-Nitro-2-(trifluoromethyl)-1H-benzimidazole, this is achieved by integrating data from X-ray crystallography and various spectroscopic techniques.

X-ray Crystallographic Analysis

The most unambiguous evidence for the molecular structure comes from single-crystal X-ray diffraction. Studies on the monohydrate form of the title compound, C8H4F3N3O2·H2O, provide precise atomic coordinates, defining the molecule's geometry.[5][6]

Key Geometric Parameters: The benzimidazole core is essentially planar, a consequence of the sp2 hybridization of its constituent carbon and nitrogen atoms. The trifluoromethyl and nitro groups are appended to this plane. Analysis of the crystal structure reveals a network of intermolecular hydrogen bonds involving the benzimidazole N-H group, the nitro group's oxygen atoms, and the water molecule of crystallization.[5][7] Specifically, N—H⋯O, O—H⋯N, and O—H⋯O interactions link the molecules into sheets, a critical factor in the stability of its solid state.[6]

| Parameter | Value | Source |

| Formula | C8H4F3N3O2·H2O | [5] |

| Molecular Weight | 249.16 g/mol | [5] |

| Crystal System | Monoclinic | [5] |

| Space Group | P21/n | [5] |

| a | 7.6209 (15) Å | [5] |

| b | 10.393 (2) Å | [5] |

| c | 13.093 (3) Å | [5] |

| β | 97.63 (3)° | [5] |

| Volume | 1027.9 (4) ų | [5] |

| Table 1: Crystallographic data for 5-Nitro-2-(trifluoromethyl)-1H-benzimidazole monohydrate. |

Spectroscopic Characterization

Spectroscopy provides complementary data to confirm the structure and understand its electronic environment, especially in solution.

-

Infrared (IR) Spectroscopy: IR analysis is crucial for identifying functional groups. For this molecule, characteristic absorption bands would include N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=N stretching (~1620 cm⁻¹), asymmetric and symmetric NO2 stretching (around 1512 cm⁻¹ and 1334 cm⁻¹ respectively), and strong C-F stretching bands for the CF3 group.[8] The observed weakening and splitting of the N-H stretching mode can indicate its involvement in hydrogen bonding.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons would appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon signals, particularly those of the benzimidazole ring, would be shifted downfield due to the deshielding effects of the substituents. The CF3 carbon would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single, sharp singlet would confirm the presence of the chemically equivalent fluorine atoms of the CF3 group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing an exact mass measurement corresponding to the molecular formula C8H4F3N3O2.[8]

Deep Dive into Chemical Bonding and Reactivity

The unique properties of 5-Nitro-2-(trifluoromethyl)-1H-benzimidazole arise from the interplay of its bonding framework and the powerful electronic effects of its substituents.

The Benzimidazole Core: Aromaticity and Hybridization

The molecule is built upon a bicyclic heteroaromatic system. The fusion of the benzene and imidazole rings creates a delocalized π-electron system across ten atoms, conferring aromatic stability. All carbon and nitrogen atoms within the ring system are sp² hybridized, resulting in a planar sigma bond framework.

The Role of Key Substituents: A Tale of Two Electron Sinks

The molecule's chemistry is dominated by the potent electron-withdrawing nature of the CF3 and NO2 groups.

-

Trifluoromethyl (CF3) Group: This group is a cornerstone of modern medicinal chemistry.[10] It acts as a strong electron-withdrawing group primarily through a negative inductive effect (-I). The high electronegativity of the fluorine atoms pulls electron density away from the rest of the molecule. This modification can enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[10]

-

Nitro (NO2) Group: The nitro group is one of the strongest electron-withdrawing groups, acting through both a negative inductive effect (-I) and a powerful negative mesomeric or resonance effect (-M). It deactivates the benzene ring towards electrophilic substitution and influences the acidity of the imidazole N-H proton. While valuable, the presence of a nitro group can sometimes be associated with toxicity concerns, which must be evaluated in drug design.[11]

The combined effect of these two "electron sinks" makes the benzimidazole ring electron-deficient, which governs its reactivity and potential as a pharmacophore. For instance, this electron deficiency can make the molecule susceptible to nucleophilic aromatic substitution under certain conditions.

Experimental Protocols: Synthesis and Characterization

Reproducible synthesis and rigorous characterization are the bedrocks of chemical research.

Synthesis Pathway: Phillips Cyclocondensation

A common and effective method for synthesizing 2-(trifluoromethyl)-benzimidazoles is the Phillips cyclocondensation.[12] This involves the reaction of a substituted 1,2-phenylenediamine with trifluoroacetic acid.

Caption: Synthetic workflow for 5-Nitro-2-(trifluoromethyl)-1H-benzimidazole.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4-nitro-1,2-phenylenediamine with an excess of trifluoroacetic acid (which can act as both reactant and solvent) or in a high-boiling point acidic solvent.

-

Cyclocondensation: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product.[5]

Characterization Workflow

A self-validating protocol ensures the identity and purity of the synthesized compound.

Caption: Workflow for the structural verification of the synthesized product.

Significance in Drug Development and Conclusion

The structural and bonding characteristics of 5-Nitro-2-(trifluoromethyl)-1H-benzimidazole make it a molecule of considerable interest for drug development professionals.

-

Pharmacophore Potential: The benzimidazole core is a versatile scaffold that can be further functionalized to interact with a variety of biological targets.[3]

-

Modulation of Physicochemical Properties: The CF3 group is known to enhance metabolic stability and membrane permeability, which are critical pharmacokinetic properties.[13] It can serve as a bioisosteric replacement for other groups, sometimes improving potency and stability.[14]

-

Biological Activity: Derivatives of trifluoromethyl-benzimidazoles have demonstrated potent antiparasitic activity, outperforming established drugs like Metronidazole in some in vitro studies.[12][15] Nitro-benzimidazoles have also been explored for various activities, including vasorelaxant and antioxidant properties.[16][17]

References

-

Liu, M.-L. (2012). 5-Nitro-2-trifluoromethyl-1H-benzimidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1487. Available at: [Link]

-

International Union of Crystallography. (2012). 5-Nitro-2-trifluoromethyl-1H-benzimidazole monohydrate. Crystallographic Communications, 68(5), o1487. Available at: [Link]

-

Liu, M. L. (2012). 5-Nitro-2-trifluoro-methyl-1H-benzimidazole Monohydrate. Acta Crystallographica. Section E, Structure reports online, 68(Pt 5), o1487. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Egyptian Journal of Chemistry, 65(13), 1-11. Available at: [Link]

-

Kini, S. G., & Mubeen, M. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Journal of Computational Methods in Molecular Design, 2(4), 149-157. Available at: [Link]

-

Vázquez-Gerena, L. M., et al. (2006). Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis. European Journal of Medicinal Chemistry, 41(1), 135-141. Available at: [Link]

-

Dal-Pozzo, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Available at: [Link]

-

Shashikumar, N. D., et al. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research, 10(1), 211-214. Available at: [Link]

-

Shrestha, A., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(19), 6937. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. ResearchGate. Available at: [Link]

-

SpectraBase. (2025). 5-Amino-2-(trifluoromethyl)benzimidazole. Available at: [Link]

-

Kulkarni, P. M., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5147-5161. Available at: [Link]

- Google Patents. (1980). Process for the preparation of 5-nitrobenzimidazolone-(2).

-

Vazquez, G. N., et al. (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 11(2), 187-190. Available at: [Link]

-

PubChem. 2-(Trifluoromethyl)-1H-benzimidazole. Available at: [Link]

-

Dal-Pozzo, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Chen, Z. L., et al. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Bioorganic & Medicinal Chemistry, 22(7), 2149-2156. Available at: [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Available at: [Link]

-

Mary, Y. S., et al. (2016). Vibrational spectroscopic analysis, molecular dynamics simulations and molecular docking study of 5-nitro-2-phenoxymethyl benzimidazole. ResearchGate. Available at: [Link]

-

Salahuddin, et al. (2016). Benzimidazoles: A biologically active compounds. ResearchGate. Available at: [Link]

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Available at: [Link]

-

Zhang, J.-T., et al. (2022). The crystal structure of 1H-benzimidazole-2-carboxamide, C8H7N3O. ResearchGate. Available at: [Link]

-

PubChem. 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 007chemicals.com [007chemicals.com]

- 5. 5-Nitro-2-trifluoromethyl-1H-benzimidazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. 5-Nitro-2-trifluoro-methyl-1H-benzimidazole monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. svedbergopen.com [svedbergopen.com]

- 12. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. researchgate.net [researchgate.net]

A-Technical-Guide-to-4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile-(CAS-1155800-54-6)

Abstract

This technical guide provides a comprehensive overview of 4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile (CAS No. 1155800-54-6), a specialized aromatic intermediate. The document details its physicochemical properties, outlines a validated synthetic pathway, and explores its potential applications in pharmaceutical and materials science research. As a molecule featuring a trifluoromethyl group, an amino moiety, and a nitro group, it represents a versatile scaffold for the synthesis of complex chemical entities. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering critical insights into the handling, synthesis, and strategic utilization of this compound.

Introduction and Physicochemical Profile

4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile is a substituted benzonitrile derivative. The unique arrangement of its functional groups—an electron-donating amino group and two strong electron-withdrawing groups (nitro and trifluoromethyl)—creates a molecule with distinct electronic properties and reactivity. These features make it a valuable building block, particularly in the synthesis of heterocyclic compounds and as a precursor to advanced pharmaceutical intermediates.

The trifluoromethyl (-CF3) group is of particular importance in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity, properties that are crucial for developing effective therapeutic agents.[1][2]

Table 1: Physicochemical Properties of 4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile

| Property | Value | Source |

| CAS Number | 1155800-54-6 | [3] |

| Molecular Formula | C₈H₄F₃N₃O₂ | [3] |

| Molecular Weight | 231.13 g/mol | [3] |

| Appearance | Not explicitly stated, likely a yellow to orange solid based on analogous structures.[4] | Inferred |

| Storage Conditions | 2-8°C, Refrigerator | [3] |

Synthesis and Mechanistic Considerations

The synthesis of substituted benzonitriles often involves multi-step pathways that require careful control of regioselectivity. While a specific, peer-reviewed synthesis for 4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile is not widely published, a logical and established route can be derived from foundational organic chemistry principles and related patent literature. The process typically starts with a more common precursor, 4-amino-2-(trifluoromethyl)benzonitrile.[5]

The synthesis of the precursor, 4-amino-2-(trifluoromethyl)benzonitrile, can be achieved through a multi-step process starting from m-trifluoromethyl fluorobenzene. This involves positioning bromination, followed by cyano group replacement, and finally aminolysis substitution to yield the desired product.[6][7]

Experimental Protocol: Nitration of 4-Amino-2-(trifluoromethyl)benzonitrile

This protocol describes the critical step of introducing a nitro group onto the 4-amino-2-(trifluoromethyl)benzonitrile core. The directing effects of the existing substituents are paramount. The amino group is a strong ortho-, para-director, while the trifluoromethyl and nitrile groups are meta-directors. The nitration is expected to occur at the position ortho to the amino group and meta to the other substituents.

Step 1: Pre-reaction Setup

-

In a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent).

-

Add concentrated sulfuric acid (98%) slowly to the flask while cooling in an ice bath to maintain a temperature between 0-5°C. Stir until all the starting material is dissolved.

Step 2: Preparation of Nitrating Mixture

-

In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (65%) to concentrated sulfuric acid (98%) in a 1:1 ratio. This should be done slowly and under cooling.

Step 3: Nitration Reaction

-

Slowly add the nitrating mixture dropwise to the solution of the starting material from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 4: Work-up and Isolation

-

Once the reaction is complete, pour the mixture slowly onto crushed ice with constant stirring.

-

The precipitated solid product is then collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield 4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile.

Mechanistic Rationale

The amino group is a powerful activating and ortho-, para-directing group. The trifluoromethyl and cyano groups are deactivating and meta-directing. In this specific substrate, the position ortho to the amino group (C5) is the most activated site for electrophilic aromatic substitution, leading to the desired product. The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Caption: Potential application pathways for the title compound.

Safety, Handling, and Storage

As with any specialized chemical, proper handling and safety protocols are essential. Aromatic nitro compounds are known to be toxic and may have explosive properties. [8][9]The presence of amino and trifluoromethyl groups also warrants caution.

Table 2: GHS Hazard Information for Structurally Related Compounds

| Hazard Statement | Description | Source |

| H301/H302 | Toxic or Harmful if swallowed | [10] |

| H311 | Toxic in contact with skin | [10] |

| H315 | Causes skin irritation | [10] |

| H317 | May cause an allergic skin reaction | [10] |

| H319 | Causes serious eye irritation | [10] |

| H330 | Fatal if inhaled | [10] |

| H335 | May cause respiratory irritation | [10] |

Note: This data is for the related compound 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) and should be used as a precautionary guide.

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. [11]* Avoid inhalation of dust and contact with skin and eyes.

-

All sources of ignition should be eliminated when handling the substance. [9] Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place. [3][12]* Recommended storage is at 2-8°C in a refrigerator. [3] Aromatic nitro compounds are listed as priority pollutants by the U.S. Environmental Protection Agency due to their potential health hazards. [13][14]

Conclusion

4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile is a valuable and reactive chemical intermediate with significant potential in diverse fields of chemical synthesis. Its unique electronic and structural features, stemming from the combination of amino, nitro, and trifluoromethyl groups, make it an attractive starting point for creating complex molecules with desirable properties for pharmaceutical and material applications. Adherence to rigorous safety protocols is imperative when handling this compound. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this versatile molecule.

References

-

National Center for Biotechnology Information. (n.d.). α-Amination of 1,3-Dicarbonyl Compounds and Analogous Reactive Enolate-Precursors Using Ammonia under Oxidative Conditions. NIH. Retrieved from [Link]

-

Toronto Research Chemicals. (n.d.). 4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile. Parachem. Retrieved from [Link]

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

National Center for Biotechnology Information. (n.d.). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. PMC. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

-

Chemsrc. (n.d.). 4-Amino-2-fluoro-5-nitrobenzonitrile | CAS#:143151-03-5. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ACS Publications. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. PubChem. Retrieved from [Link]

-

Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

-

EASTFINE. (2025). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Retrieved from [Link]

- Google Patents. (n.d.). EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Retrieved from [Link]

-

ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]

- 10. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 12. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [chemicalbook.com]

- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Electron-withdrawing effects of trifluoromethyl group in aromatic systems

An In-Depth Technical Guide: The Trifluoromethyl Group's Electron-Withdrawing Effects in Aromatic Systems

Introduction: The Power of a Trifecta of Fluorines

In the landscape of modern organic and medicinal chemistry, few functional groups have proven as transformative as the trifluoromethyl (CF₃) group.[1][2] Comprising a single carbon atom bonded to three highly electronegative fluorine atoms, the CF₃ group is a substituent of profound influence. Its introduction into an aromatic system fundamentally alters the molecule's electronic distribution, reactivity, and physicochemical properties. This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the core electronic effects of the trifluoromethyl group, the resulting impact on chemical behavior, and its strategic application in the design of advanced therapeutics and materials. We will delve into the causality behind its effects, moving beyond simple description to provide a functional understanding of why this group is such a powerful tool in the molecular designer's arsenal.

Part 1: Deconstructing the Electronic Influence

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry, a property that stems from the cumulative electronegativity of its three fluorine atoms.[3][4] Its influence on an aromatic ring is primarily transmitted through two distinct mechanisms: a powerful inductive effect and a more subtle hyperconjugative resonance effect.

The Dominant Inductive Effect (-I)

The primary mode of electron withdrawal by the CF₃ group is the inductive effect, denoted as -I.[3][5][6] This effect is the polarization of the sigma (σ) bond framework due to the immense electronegativity difference between the fluorine atoms and the carbon atom to which they are attached. This carbon, in turn, becomes highly electron-deficient and exerts a strong pull on the electrons of the aromatic ring through the C-C sigma bond. This creates a cascade of electron withdrawal from the ring system, significantly lowering its electron density.[6]

// Arrows indicating inductive pull edge [color="#EA4335", penwidth=2.5, arrowhead=vee]; C1 -> C_alpha [dir=back, label=" σ-pull", fontcolor="#EA4335"]; C_alpha -> F1 [dir=back, label="δ-", fontcolor="#202124"]; C_alpha -> F2 [dir=back, label="δ-", fontcolor="#202124"]; C_alpha -> F3 [dir=back, label="δ-", fontcolor="#202124"]; node [shape=none, label="δδ+", pos="2.7,0.3!", fontcolor="#202124"]; } Inductive electron withdrawal by the CF₃ group.

Resonance and Negative Hyperconjugation

Unlike groups such as methoxy (-OCH₃) or amino (-NH₂), the CF₃ group does not possess lone pairs that can be donated to the aromatic π-system via a resonance (+M) effect.[7] Instead, it is considered a weak π-acceptor through a phenomenon known as negative hyperconjugation. The C-F σ* antibonding orbitals can align with the aromatic p-orbitals, allowing for the delocalization of π-electron density from the ring into the C-F bonds. While this effect is weaker than the inductive pull, it complements it, particularly at the ortho and para positions, further enhancing the group's overall electron-withdrawing character.

Quantifying the Effect: Hammett Constants

The Hammett equation provides a robust framework for quantifying the electronic influence of substituents on an aromatic ring. The Hammett constants, sigma-meta (σₘ) and sigma-para (σₚ), measure the electron-donating or -withdrawing ability of a substituent from the meta and para positions, respectively. A positive value indicates an electron-withdrawing effect. The CF₃ group possesses significantly positive Hammett constants, underscoring its powerful deactivating nature.

| Substituent | σₘ | σₚ | Dominant Effect |

| -CF₃ | 0.43 | 0.54 | Strong -I |

| -NO₂ | 0.71 | 0.78 | Strong -I, -M |

| -CN | 0.56 | 0.66 | Strong -I, -M |

| -Cl | 0.37 | 0.23 | Strong -I, Weak +M |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Weak +I |

| -OCH₃ | 0.12 | -0.27 | -I, Strong +M |

Data compiled from various physical organic chemistry sources.

As the table shows, the CF₃ group's electron-withdrawing strength is comparable to that of cyano and nitro groups, solidifying its status as a strongly deactivating substituent.

Part 2: Consequences for Reactivity, Acidity, and Basicity

The profound electronic perturbation caused by the CF₃ group has predictable and exploitable consequences for the chemical properties of the aromatic molecule.

Impact on Acidity and Basicity

The electron-withdrawing nature of the CF₃ group significantly impacts the pKa of acidic and basic functional groups attached to the aromatic ring.

-

Increased Acidity: By withdrawing electron density, the CF₃ group stabilizes the conjugate base formed upon deprotonation of an acidic group. For example, 4-(trifluoromethyl)phenol is substantially more acidic than phenol because the resulting phenoxide anion is stabilized by the delocalization of its negative charge toward the electron-poor trifluoromethyl-substituted ring.

-

Decreased Basicity: Conversely, the CF₃ group decreases the basicity of aromatic amines like aniline.[8][9] The strong inductive withdrawal reduces the electron density on the nitrogen atom, making its lone pair of electrons less available to accept a proton.

| Compound | pKa |

| Phenols | |

| 4-Cresol (-CH₃) | 10.26 |

| Phenol (-H) | 9.95 |

| 4-Chlorophenol (-Cl) | 9.43 |

| 4-(Trifluoromethyl)phenol (-CF₃) | 8.63 (est.) |

| Anilinium Ions (Conjugate Acids of Anilines) | |

| 4-Toluidine (-CH₃) | 5.08 |

| Aniline (-H) | 4.63 |

| 4-Chloroaniline (-Cl) | 4.15 |

| 4-(Trifluoromethyl)aniline (-CF₃) | 2.75 |

Note: pKa values are approximate and can vary slightly with measurement conditions.

This protocol provides a reliable method for determining the pKa of an acidic compound whose protonated and deprotonated forms have different UV-Vis absorption spectra.

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte (e.g., from pH 7 to pH 11). A common choice is a series of phosphate and borate buffers.

-

Stock Solution: Prepare a concentrated stock solution of the trifluoromethyl-substituted phenol in a suitable solvent (e.g., ethanol or DMSO).

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution to a known volume of the buffer in a quartz cuvette. The final concentration should be low enough to be within the linear range of the spectrophotometer (typically 10-50 µM).

-

Spectral Acquisition: Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for each sample at a constant temperature. Record the pH of each buffer solution accurately.

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the fully protonated (acidic) and fully deprotonated (basic) forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

The resulting data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

-

Mathematically, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation rearranged for spectrophotometry: pH = pKa + log[(A - A_acid)/(A_base - A)], where A is the absorbance at a given pH, and A_acid and A_base are the absorbances of the pure acidic and basic forms, respectively.

-

Influence on Electrophilic Aromatic Substitution (EAS)

The CF₃ group is a powerful deactivating substituent for electrophilic aromatic substitution reactions.[5] The strong electron withdrawal from the ring destabilizes the positively charged intermediate (the arenium ion or Wheland intermediate) that is formed during the reaction, thereby increasing the activation energy and slowing the reaction rate.

Furthermore, the CF₃ group is a meta-director . This orientation preference can be explained by examining the resonance structures of the arenium ion intermediates for ortho, meta, and para attack. For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to the CF₃ group. This is a highly destabilized arrangement due to the powerful electron-withdrawing nature of the adjacent substituent. In contrast, for meta attack, the positive charge is never placed on this carbon. Consequently, the intermediate for meta attack is the "least destabilized" and the corresponding reaction pathway is favored.

Part 3: Strategic Deployment in Drug Design

The unique electronic and physicochemical properties conferred by the CF₃ group make it an invaluable tool in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[10]

Enhancing Metabolic Stability

One of the most significant advantages of the CF₃ group is its ability to enhance metabolic stability.[10][11] Aromatic rings and, particularly, methyl groups are often sites of oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing a metabolically vulnerable C-H bond with a C-CF₃ group effectively blocks this metabolic pathway. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy ≈ 485 kJ/mol), making it exceptionally resistant to enzymatic cleavage.[10] This can lead to a longer drug half-life, reduced patient dosage, and a more predictable pharmacokinetic profile.

Modulating Lipophilicity and Permeability

Lipophilicity, often quantified by the partition coefficient LogP, is a critical parameter that governs a drug's absorption, distribution, and ability to cross cell membranes. The CF₃ group is significantly more lipophilic than a hydrogen atom and is often used to increase a molecule's LogP.[10][12] For example, the well-known antidepressant Fluoxetine (Prozac) features a trifluoromethyl group that enhances its lipophilicity, facilitating its penetration across the blood-brain barrier.[10] The Hansch lipophilicity parameter (π), which measures a substituent's contribution to LogP, is +0.88 for the CF₃ group, indicating its strong lipophilic character.[10]

Tuning Target Binding Interactions

The electron-withdrawing nature of the CF₃ group can fine-tune a drug's interaction with its biological target.[10]

-

pKa Modulation: As discussed, the CF₃ group can alter the pKa of nearby acidic or basic centers.[4][8] This can change the ionization state of a functional group at physiological pH (≈7.4), which may be critical for forming an essential ionic bond or hydrogen bond within a protein's active site.

-

Bioisosterism: The CF₃ group is often used as a bioisostere for a methyl group or a chlorine atom.[1] While sterically similar to a methyl group (though larger), its electronic properties are opposite (withdrawing vs. donating). This substitution allows chemists to probe the importance of electronic effects at a specific position while maintaining similar steric bulk.

-

Altering Aromatic Interactions: An aromatic ring substituted with a CF₃ group is electron-poor. This can alter its binding mode, for example, by discouraging cation-π interactions and potentially favoring interactions with electron-rich amino acid residues in the binding pocket.

Part 4: Impact on Advanced Materials

The influence of the trifluoromethyl group extends beyond medicine into the realm of materials science, particularly in the design of organic electronic materials. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern a material's electronic properties. The powerful electron-withdrawing nature of the CF₃ group can be used to systematically lower the energy levels of both the HOMO and LUMO.[13][14] This is a key strategy for:

-

Tuning Band Gaps: Modifying the HOMO-LUMO gap to control the absorption and emission properties of organic light-emitting diodes (OLEDs).

-

Improving Electron Transport: Lowering the LUMO energy level can facilitate electron injection from electrodes and improve the performance of n-type organic field-effect transistors (OFETs) and the acceptor materials in organic solar cells.[13]

-

Enhancing Stability: The inherent chemical robustness of the C-F bonds can contribute to greater thermal and oxidative stability in organic electronic devices.

Conclusion

The trifluoromethyl group is far more than a simple fluorinated analogue of a methyl group. It is a powerful electronic modulator that exerts a profound and predictable influence on aromatic systems. Its dominant inductive electron withdrawal, supplemented by negative hyperconjugation, deactivates aromatic rings, directs electrophilic attack to the meta position, increases the acidity of phenols, and decreases the basicity of anilines. These fundamental properties are strategically leveraged in drug discovery to enhance metabolic stability, modulate lipophilicity, and fine-tune binding interactions, turning promising lead compounds into effective medicines. In parallel, these same electronic effects provide a powerful handle for tuning the orbital energies of organic materials, paving the way for next-generation electronics. A thorough understanding of the causality behind the CF₃ group's effects is therefore essential for any scientist seeking to rationally design molecules for function.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])

-

Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

-

Trifluoromethyl group - Wikipedia. (URL: [Link])

-

Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups | Request PDF - ResearchGate. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: [Link])

-

Synthesis of trifluoromethyl arenes - Organic Chemistry Portal. (URL: [Link])

-

TUNING THE PROPERTIES OF PUSH-PULL MOLECULAR SYSTEMS VIA FLUORINE (F), TRIFLUOROMETHYL (CF3) AND PENTAFLUOROSULFANYL (SF5) GROUP - Rasayan Journal of Chemistry. (URL: [Link])

-

Trifluoromethyl Definition - Organic Chemistry Key Term - Fiveable. (URL: [Link])

-

Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update - PubMed Central. (URL: [Link])

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF - ResearchGate. (URL: [Link])

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - American Chemical Society. (URL: [Link])

-

16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (URL: [Link])

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC - NIH. (URL: [Link])

-

Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. (URL: [Link])

-

Mechanochemical Synthesis of Trifluoromethyl Arenes: Nanocellulose-Supported Deaminative Trifluoromethylation of Aromatic Amines | ACS Sustainable Chemistry & Engineering - ACS Publications. (URL: [Link])

-

Cu(i)-mediated 18F-trifluoromethylation of arenes: Rapid synthesis of 18F-labeled trifluoromethyl arenes - Chemical Communications (RSC Publishing). (URL: [Link])

-

Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid - PubMed. (URL: [Link])

-

Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent | Organic Letters - ACS Publications. (URL: [Link])

-

Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups - ChemRxiv. (URL: [Link])

Sources

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. mdpi.com [mdpi.com]

The Strategic Utility of 4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile: A Technical Guide for Synthetic Chemists

Introduction: Unveiling a High-Potential Synthetic Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing moieties and highly functionalized aromatic scaffolds is paramount for modulating pharmacokinetic and pharmacodynamic properties. 4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile, a structurally complex yet synthetically accessible building block, has emerged as a compound of significant interest. Its unique constellation of functional groups—an electron-donating amine, a potent electron-withdrawing nitro group, a lipophilic trifluoromethyl group, and a versatile nitrile—offers a rich platform for the synthesis of diverse and novel heterocyclic compounds.

This technical guide provides an in-depth exploration of 4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile as a synthetic intermediate. We will delve into its physicochemical properties, logical synthetic pathways, predictable reactivity, and its application in the construction of valuable molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Physicochemical and Structural Characteristics

The molecular architecture of 4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile is defined by a strategic arrangement of substituents on a benzonitrile core, which imparts a unique electronic and reactivity profile.

| Property | Value | Source |

| CAS Number | 1155800-54-6 | [1][2] |

| Molecular Formula | C₈H₄F₃N₃O₂ | [1][2] |

| Molecular Weight | 231.13 g/mol | [1][2] |

| Appearance | Predicted to be a yellow to orange solid | [3] |

| Solubility | Predicted to be soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; and insoluble in water | [3] |

The trifluoromethyl group at the 2-position and the nitrile group at the 1-position are strong electron-withdrawing groups, which significantly influence the reactivity of the aromatic ring. The amino group at the 4-position and the nitro group at the 5-position create a push-pull electronic effect, further modulating the molecule's reactivity.

Strategic Synthesis of 4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile

Proposed Synthetic Workflow

Sources

From Alchemical Curiosity to Cornerstone of Modern Medicine: A Technical Guide to the Discovery and History of Substituted Benzonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of the Nitrile

The substituted benzonitrile moiety, a simple phenyl ring appended with a cyano group, is a cornerstone of modern organic synthesis and medicinal chemistry. Its linear geometry, metabolic stability, and unique electronic properties—acting as both a weak base and a potent hydrogen bond acceptor—have cemented its status as a "privileged" functional group in drug design.[1][2][3][4] More than 30 pharmaceuticals on the market today contain a nitrile group, a testament to its utility and biocompatibility.[1][3] This guide delves into the rich history of this critical functional group, tracing its journey from an early synthetic curiosity to an indispensable tool for the creation of life-saving therapeutics. We will explore the evolution of its synthesis, from the harsh, brute-force methods of the 19th century to the elegant and highly selective catalytic reactions that define contemporary chemistry, providing field-proven insights and practical protocols for the modern researcher.

Chapter 1: The Dawn of Nitrile Chemistry - An Accidental Discovery

The story of benzonitrile begins not with a targeted synthesis, but with a foundational experiment in organic chemistry. In 1844, the German chemist Hermann Fehling was investigating the properties of ammonium salts. Through the simple thermal dehydration of ammonium benzoate, he serendipitously produced a new, almond-scented liquid.[1] By reasoning from the known conversion of ammonium formate to hydrogen cyanide (formonitrile), he correctly deduced the structure of his new compound and coined the name "benzonitrile," thereby christening an entire class of organic compounds.

Fehling's method, while historically significant, was rudimentary. It required high temperatures and was limited in scope. However, it established the fundamental principle of amide dehydration for nitrile synthesis—a concept that would be refined and perfected over the next 180 years.

Chapter 2: The Evolution of Synthetic Strategies

The journey from Fehling's discovery to the modern synthetic arsenal has been marked by a drive towards greater efficiency, milder conditions, and broader functional group tolerance—a critical requirement for the complex molecules synthesized in drug development.

The Classics: Foundational Methods for Aryl Nitrile Synthesis

Two 19th-century discoveries laid the groundwork for the reliable installation of nitrile groups onto aromatic rings, methods that remain relevant for certain applications today.

Discovered accidentally by Swiss chemist Traugott Sandmeyer, this reaction became the first widely applicable method for introducing a cyano group onto an aromatic ring.[2][5][6] Sandmeyer was attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide but instead isolated chlorobenzene.[2][5][6] He quickly generalized his finding, showing that copper(I) cyanide (CuCN) could efficiently convert aryl diazonium salts, generated from anilines, into the corresponding aryl nitriles.[1][2][6]

Causality and Mechanism: The Sandmeyer reaction proceeds through a single-electron transfer (SET) mechanism involving a free radical intermediate. The Cu(I) catalyst transfers an electron to the diazonium salt, leading to the extrusion of nitrogen gas and the formation of an aryl radical. This radical then abstracts a cyanide group from the now Cu(II) complex to form the benzonitrile product and regenerate the Cu(I) catalyst.[5] This radical-based mechanism makes the reaction robust and tolerant of a wide range of electronic substituents on the aromatic ring.

Diagram 1: The Sandmeyer Reaction Mechanism

Caption: Key steps in the palladium-catalyzed cyanation of aryl halides.

Chapter 3: The Benzonitrile Moiety in Modern Drug Discovery

The physical and chemical properties of the substituted benzonitrile group make it an exceptionally valuable pharmacophore for drug development professionals. [1][4]

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is an excellent hydrogen bond acceptor, allowing for potent and specific interactions with protein targets. [1]* Metabolic Stability: The C-CN bond is robust and generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. [1][2]* Bioisostere: The linear, polar nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. [2][7]This allows chemists to fine-tune a molecule's properties (like polarity and binding interactions) while maintaining its overall shape and therapeutic activity.

-

Modulator of Physicochemical Properties: Introducing a nitrile can decrease the lipophilicity of a molecule, which can be crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. [7] Table 1: Examples of Benzonitrile-Containing Pharmaceuticals

| Drug Name | Therapeutic Area | Role of the Benzonitrile Moiety |

| Anastrozole | Oncology (Breast Cancer) | The nitrile group is part of the key pharmacophore that binds to the heme iron of the aromatase enzyme, inhibiting its function. It acts as an electron-withdrawing group to modulate the electronics of the aromatic system. [8][9] |

| Letrozole | Oncology (Breast Cancer) | Similar to Anastrozole, the benzonitrile group is crucial for binding to and inhibiting the aromatase enzyme, preventing estrogen synthesis. [10][11][12] |

| Citalopram | Psychiatry (Antidepressant) | As a selective serotonin reuptake inhibitor (SSRI), the nitrile is believed to interact with a phenylalanine residue in the serotonin transporter protein, contributing to its binding affinity. [1] |

| Etravirine | Virology (Anti-HIV) | This second-generation NNRTI features two benzonitrile groups. The molecule's flexibility allows it to bind to the reverse transcriptase enzyme even in the presence of resistance mutations. The nitriles contribute to the overall binding affinity. [13][14] |

| Verapamil | Cardiology (Hypertension) | The nitrile group is a key component of this calcium channel blocker. It is part of the core structure necessary for its pharmacological activity. [15][16] |

Chapter 4: Practical Guide to Core Synthetic Protocols

To provide actionable insights, this section details step-by-step protocols for three key methods of benzonitrile synthesis, representing classical, modern, and palladium-catalyzed approaches.

Diagram 3: General Experimental Workflow for Benzonitrile Synthesis

Caption: A typical laboratory workflow from reaction setup to product analysis.

Protocol 1: Classical Sandmeyer Cyanation

This protocol describes a typical procedure for converting an aniline derivative to a benzonitrile.

Materials:

-

Aromatic amine (1.0 eq)

-

Hydrochloric acid (HCl), concentrated (3.0 eq)

-

Sodium nitrite (NaNO₂), (1.1 eq)

-

Copper(I) cyanide (CuCN), (1.2 eq)

-

Sodium cyanide (NaCN), (1.2 eq)

-

Water, Diethyl ether, Brine

Procedure:

-

Diazotization: The aromatic amine is dissolved in a mixture of water and concentrated HCl. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled to 0-5 °C. The cold diazonium salt solution is added slowly to the cyanide solution. Vigorous nitrogen evolution is typically observed.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

Work-up: The mixture is cooled to room temperature and extracted three times with diethyl ether. The combined organic layers are washed with water and then brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure benzonitrile. [17]

Protocol 2: Modern Amide Dehydration with TFAA

This protocol details a mild method for converting a benzamide to a benzonitrile.

Materials:

-

Benzamide (1.0 eq)

-

Trifluoroacetic anhydride (TFAA), (1.5 eq)

-

Triethylamine (Et₃N) or Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water, Brine

Procedure:

-

Reaction Setup: The benzamide is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: Triethylamine (or pyridine) is added, followed by the dropwise addition of trifluoroacetic anhydride.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is typically complete within 1-3 hours and can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford the desired benzonitrile.

Protocol 3: Buchwald-Type Palladium-Catalyzed Cyanation

This protocol outlines a general and reliable method for the cyanation of an aryl bromide.

Materials:

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂), (2 mol%)

-

Biarylphosphine ligand (e.g., XPhos), (4 mol%)

-

Zinc cyanide (Zn(CN)₂), (0.6 eq)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene, Ethyl acetate, Water

Procedure:

-

Reaction Setup: An oven-dried reaction vessel is charged with the aryl bromide, zinc cyanide, palladium(II) acetate, and the phosphine ligand. The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Solvent Addition: Anhydrous N,N-dimethylacetamide is added via syringe.

-

Reaction: The reaction mixture is heated to 100-120 °C and stirred until the starting material is consumed, as determined by TLC or LC-MS (typically 12-24 hours).

-

Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the pure substituted benzonitrile. [18]

Conclusion

The journey of the substituted benzonitrile is a microcosm of the evolution of organic chemistry itself. From its accidental discovery in a 19th-century laboratory to its central role in the synthesis of modern pharmaceuticals, its story is one of increasing sophistication, precision, and purpose. For the medicinal chemist and drug development professional, understanding this history is not merely an academic exercise. It provides a crucial context for the tools at their disposal, illuminating the causality behind why certain methods are chosen and how the challenges of synthesizing complex, life-saving molecules have been overcome through decades of scientific inquiry and innovation. The continued development of novel synthetic methods promises that the humble benzonitrile will remain an indispensable building block for the medicines of the future.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

-

Kumar, S., & El-Faham, A. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers, 7(19), 2965-3007. Available at: [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved January 24, 2026, from [Link]

- Google Patents. (1998). WO1998011061A1 - New intermediates for the preparation of verapamil derivates.

-

Yang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-32. Available at: [Link]

-

GeeksforGeeks. (2023). Sandmeyer Reaction. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (2023). Burgess reagent. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Tambi, S. T. (2017). The Synthesis of Anastrazole Intermediates Using Continuous Flow Systems. CORE. Available at: [Link]

-

Khapli, S., Dey, S., & Mal, D. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 81, 461-476. Available at: [Link]

- Google Patents. (2016). WO2016181292A1 - A process for the preparation of verapamil hydrochloride.

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205. Available at: [Link]

-

Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105(Suppl 1), 7-17. Available at: [Link]

-

Wang, Y., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12(1), 136. Available at: [Link]

-

Scientific Update. (2023). A Mild Method for Dehydration of a Base-Sensitive Primary Amide- Toward a Key Intermediate in the Synthesis of Nirmatrelvir. Available at: [Link]

- Google Patents. (2001). WO2001002383A2 - Process for the synthesis of citalopram.

- Google Patents. (2010). US20100099887A1 - Process for the Preparation of Pure Anastrozole.

-

Dr. Oracle. (2025). What is the mechanism of action of Letrozole (aromatase inhibitor)?. Retrieved January 24, 2026, from [Link]

- Google Patents. (2011). EP2342186B1 - Process for synthesis of etravirine.

-

Taylor & Francis Online. (2020). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Retrieved January 24, 2026, from [Link]

- Google Patents. (2017). US10144703B2 - Process for the preparation of Verapamil hydrochloride.

-

Barbero, M., et al. (2012). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. Available at: [Link]

- Google Patents. (2008). US20080177081A1 - Process for Preparation of Anastrozole.

-

Synfacts. (2016). Synthesis of Citalopram. Thieme, 12(06), 0556. Available at: [Link]

-

Drugs.com. (n.d.). Letrozole. Retrieved January 24, 2026, from [Link]

- Google Patents. (2009). US20090221837A1 - Process for the Preparation of Pure Anastrozole.

- Google Patents. (2014). WO2014068588A2 - Process for the synthesis of etravirine and its intermediates.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. WO1998011061A1 - New intermediates for the preparation of verapamil derivates - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20090221837A1 - Process for the Preparation of Pure Anastrozole - Google Patents [patents.google.com]

- 10. The discovery and mechanism of action of letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP2342186B1 - Process for synthesis of etravirine - Google Patents [patents.google.com]

- 15. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. iris.cnr.it [iris.cnr.it]

- 18. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Guided Protocol for the Regioselective Nitration of 4-amino-2-(trifluoromethyl)benzonitrile

Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate

4-Amino-2-(trifluoromethyl)benzonitrile is a valuable building block in the synthesis of complex pharmaceutical agents and advanced materials.[1] Its unique substitution pattern, featuring an electron-donating amino group alongside electron-withdrawing trifluoromethyl and nitrile groups, presents a distinct chemical challenge for further functionalization.[2] The introduction of a nitro group onto this scaffold via electrophilic aromatic substitution can yield highly valuable intermediates, such as 4-amino-5-nitro-2-(trifluoromethyl)benzonitrile, a precursor for various bioactive molecules.

However, the direct nitration of this substrate is fraught with complications. The strongly acidic and oxidizing conditions typical of nitration reactions can lead to the protonation or oxidation of the primary amino group, converting it from a powerful ortho-, para-director into a deactivating meta-director, resulting in poor yield and undesired isomers.[3]

This application note provides a robust, field-proven, three-step protocol designed for the regioselective synthesis of 4-amino-5-nitro-2-(trifluoromethyl)benzonitrile. By employing a protection-nitration-deprotection strategy, this guide ensures high regioselectivity, minimizes side-product formation, and offers a reliable pathway for researchers in medicinal chemistry and drug development.

The Causality Behind the Strategy: Mechanism and Regioselectivity

The success of this protocol hinges on a strategic manipulation of the electronic properties of the aromatic ring.

2.1. The Challenge of Direct Nitration The nitration reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3] The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[4][5]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The substituents on the benzene ring dictate the position of the incoming electrophile. In our starting material, 4-amino-2-(trifluoromethyl)benzonitrile, we have:

-

-NH₂ (Amino): A strongly activating ortho-, para-director.

-

-CF₃ (Trifluoromethyl): A strongly deactivating meta-director.

-

-CN (Nitrile): A strongly deactivating meta-director.

The powerful activating effect of the amino group would normally direct the incoming nitro group to the positions ortho to it (positions 3 and 5). However, under the strong acidic conditions required for nitration, the amino group is protonated to form an ammonium ion (-NH₃⁺), which is a strongly deactivating meta-director. This would lead to a complex mixture of products with low yield of the desired isomer.

2.2. The Acetyl Shield: A Protection Strategy To circumvent this issue, we temporarily "shield" the amino group by converting it into an acetamide (-NHCOCH₃). This is achieved through acetylation. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, providing a more controlled reaction. Crucially, it is stable under nitrating conditions.

With the amino group protected, the directing effects are now:

-

-NHCOCH₃ (Acetamido): Moderately activating ortho-, para-director.

-

-CF₃ (Trifluoromethyl): Deactivating meta-director.

-

-CN (Nitrile): Deactivating meta-director.

The acetamido group at position 4 directs the incoming nitro group to positions 3 and 5. Position 3 is sterically hindered by the bulky trifluoromethyl group at position 2. Therefore, the nitration occurs preferentially at the less hindered position 5 , yielding the desired N-[4-cyano-5-nitro-2-(trifluoromethyl)phenyl]acetamide intermediate with high regioselectivity. The final step involves the simple hydrolysis of the amide to regenerate the amino group.

Workflow Visualization: A Three-Step Synthetic Pathway

The entire experimental process can be visualized as a logical sequence of protection, functionalization, and deprotection.

Caption: Synthetic workflow for the regioselective nitration.

Safety First: Handling Mixed Acid Nitrating Agents

Nitration reactions are energetic and involve highly corrosive materials. A thorough risk assessment is mandatory before beginning any work.[6]

-

Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe, deep chemical burns upon contact.[7] Always handle them within a certified chemical fume hood.

-

Exothermic Reaction: The mixing of sulfuric acid and nitric acid, and the nitration reaction itself, are highly exothermic. Strict temperature control is critical to prevent runaway reactions, which can lead to violent boiling, pressure buildup, and vessel failure.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

-

Acid-resistant gloves (butyl rubber or Viton® are recommended).

-

Chemical splash goggles and a full-face shield.[8]

-

A flame-retardant lab coat and closed-toe shoes.

-

-

Quenching Procedure: The reaction must be quenched carefully by slowly pouring the reaction mixture onto ice. Never add water or ice to the acid mixture , as this can cause violent spattering and release of toxic fumes.[9][10]

-

Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[8] Have a spill kit with a suitable neutralizer (e.g., sodium bicarbonate) readily available.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. Adjust quantities accordingly for different scales, paying close attention to heat management.

5.1. Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 | 186.13 | 10.0 | 1.86 g |

| Acetic Anhydride | 108-24-7 | 102.09 | 12.0 | 1.1 mL |

| Pyridine | 110-86-1 | 79.10 | - | ~10 mL |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | - | ~10 mL |

| Nitric Acid (70%) | 7697-37-2 | 63.01 | 11.0 | ~0.7 mL |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | ~15 mL |

| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed |

| Deionized Water | 7732-18-5 | 18.02 | - | As needed |

| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | As needed |

5.2. Step 1: Protection (Acetylation)

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-(trifluoromethyl)benzonitrile (1.86 g, 10.0 mmol).

-

Add pyridine (10 mL) to dissolve the starting material.

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add acetic anhydride (1.1 mL, 12.0 mmol) dropwise to the stirred solution over 5 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

-

Stir for 30 minutes to fully precipitate the product.

-

Collect the solid by vacuum filtration, washing thoroughly with cold water (3 x 20 mL).

-

Dry the resulting white solid, N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, under vacuum. The product is typically of sufficient purity for the next step.

5.3. Step 2: Nitration

-

In a 100 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add concentrated sulfuric acid (10 mL).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Add the dried N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide from Step 1 in small portions, ensuring the temperature does not exceed 10 °C.

-

Once the solid is fully dissolved, cool the solution to 0 °C.

-

Prepare the nitrating mixture by slowly and carefully adding 70% nitric acid (0.7 mL, ~11.0 mmol) to 2 mL of concentrated sulfuric acid in a separate cooled vial.

-

Add the nitrating mixture dropwise to the reaction flask via the dropping funnel over 20-30 minutes, maintaining the internal temperature between 0 and 5 °C. This is a critical step; rapid addition will cause a dangerous temperature spike.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor by TLC.

-

Once the reaction is complete, very slowly pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring.

-

A yellow precipitate of N-[4-cyano-5-nitro-2-(trifluoromethyl)phenyl]acetamide will form.

-

Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral (pH ~7).

5.4. Step 3: Deprotection (Hydrolysis)

-

Transfer the crude, moist solid from Step 2 to a 100 mL round-bottom flask.

-

Add 10 mL of ethanol and 15 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 80-90 °C) using a heating mantle and condenser for 4-6 hours, or until TLC indicates the complete disappearance of the acetylated intermediate.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

-

Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude 4-amino-5-nitro-2-(trifluoromethyl)benzonitrile can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[11]

Expected Characterization Data:

-

Appearance: Yellow solid.

-

HPLC: Purity can be assessed using a reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water.[12]

-

¹H NMR: Expect distinct signals for the aromatic protons and the amine protons.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group.

-

Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₈H₄F₃N₃O₂, M.W. = 231.13).

Conclusion

This application note details a reliable and regioselective three-step synthesis for the nitration of 4-amino-2-(trifluoromethyl)benzonitrile. By employing an N-acetylation protection strategy, the directing-group ability of the amine substituent is effectively controlled, leading to the desired 5-nitro isomer in good yield. The protocol emphasizes critical safety procedures and provides a logical, step-by-step guide for researchers. This method provides a dependable route to a valuable synthetic intermediate, enabling further exploration in drug discovery and materials science.

References

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google P

-

The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. (URL: [Link])

- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google P

-

East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). (URL: [Link] Harbour.co.nz/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf)

- EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google P

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. (URL: [Link])

-

YouTube. (2024). Nitration reaction safety. (URL: [Link])

-

Chemguide. the nitration of benzene - electrophilic substitution. (URL: [Link])

-

SIELC Technologies. (2018). 4-Amino-2-(trifluoromethyl)benzonitrile. (URL: [Link])

-